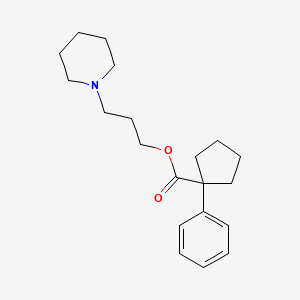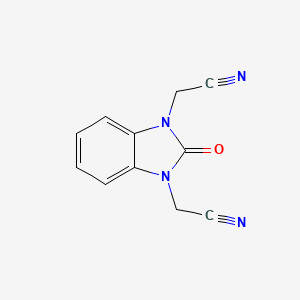
4-Methyl-2-hexene
Vue d'ensemble
Description
4-Methyl-2-hexene is an organic compound classified as an alkene due to the presence of a carbon-carbon double bond. Its molecular formula is C₇H₁₄, and it is a colorless liquid at room temperature. The structure of this compound includes a six-carbon chain with a methyl group attached to the fourth carbon and a double bond between the second and third carbons. This compound is used in various chemical reactions and industrial applications due to its reactivity and structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Methyl-2-hexene can be synthesized through several methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 4-methyl-2-hexanol using an acid catalyst such as sulfuric acid or phosphoric acid.
Elimination Reactions: Another method involves the elimination of hydrogen halides from 4-methyl-2-hexyl halides using a strong base like potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound often involves catalytic processes that ensure high yield and purity. Catalysts such as zeolites or metal oxides are used to promote the dehydration or elimination reactions under controlled conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-2-hexene undergoes various chemical reactions, including:
Hydration: The addition of water in the presence of an acid catalyst can convert this compound to 4-methyl-2-hexanol.
Hydrogenation: The compound can be hydrogenated to form 4-methylhexane using hydrogen gas and a metal catalyst such as palladium or platinum.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, osmium tetroxide
Acid Catalysts: Sulfuric acid, phosphoric acid
Hydrogenation Catalysts: Palladium, platinum
Major Products Formed:
Epoxides and Diols: From oxidation reactions
Alcohols: From hydration reactions
Alkanes: From hydrogenation reactions
Applications De Recherche Scientifique
4-Methyl-2-hexene has several applications in scientific research, including:
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It is used in the production of polymers, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-hexene in chemical reactions involves the interaction of its double bond with various reagents. For example:
Comparaison Avec Des Composés Similaires
4-Methyl-2-hexene can be compared with other similar alkenes such as:
2-Hexene: Similar in structure but lacks the methyl group at the fourth carbon.
3-Methyl-2-hexene: Similar but with the methyl group at the third carbon.
4-Methyl-1-hexene: Similar but with the double bond between the first and second carbons.
Uniqueness: The presence of the methyl group at the fourth carbon and the double bond between the second and third carbons gives this compound unique reactivity and properties compared to its isomers and other alkenes .
Propriétés
IUPAC Name |
4-methylhex-2-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-4-6-7(3)5-2/h4,6-7H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNDKEPQUVZHCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C=CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871040 | |
| Record name | 4-Methylhex-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3404-55-5 | |
| Record name | 4-Methyl-2-hexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3404-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylhex-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylhex-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.256 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2,6-Difluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B1623201.png)
![zinc;N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate](/img/structure/B1623202.png)










